Einecs 282-802-2

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 282-802-2 is a regulatory identifier for a chemical compound within the European Union’s pre-1981 commercial inventory. Compounds under EINECS often share features such as commercial relevance, established safety profiles, and standardized nomenclature under IUPAC guidelines.

Properties

CAS No. |

84434-04-8 |

|---|---|

Molecular Formula |

C8H12N4O |

Molecular Weight |

180.21 g/mol |

IUPAC Name |

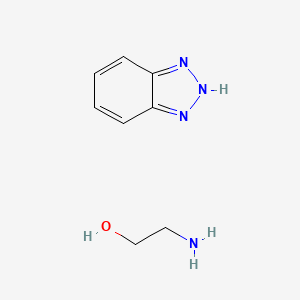

2-aminoethanol;2H-benzotriazole |

InChI |

InChI=1S/C6H5N3.C2H7NO/c1-2-4-6-5(3-1)7-9-8-6;3-1-2-4/h1-4H,(H,7,8,9);4H,1-3H2 |

InChI Key |

HZLYYYOXWTVWFA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NNN=C2C=C1.C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-aminoethanol, compound with 1H-benzotriazole, typically involves the reaction of 2-aminoethanol with 1H-benzotriazole under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

2-aminoethanol, compound with 1H-benzotriazole, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various amines .

Scientific Research Applications

2-aminoethanol, compound with 1H-benzotriazole, has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a stabilizer for certain chemical reactions.

Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

Industry: The compound is used in the production of corrosion inhibitors and as an additive in lubricants.

Mechanism of Action

The mechanism of action of 2-aminoethanol, compound with 1H-benzotriazole, involves its interaction with specific molecular targets. The compound can form complexes with metal ions, which can inhibit corrosion processes. In biological systems, it may interact with enzymes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Key Comparison Criteria:

Physicochemical Properties

EINECS compounds with perfluoroalkyl chains exhibit high thermal stability and hydrophobicity due to strong C-F bonds. For example:

- LogP Values : Perfluoroalkylated quaternary ammonium salts typically have logP > 4, indicating high lipophilicity.

- Bioavailability: ERGO database analysis shows that perfluoroalkylated EINECS compounds occupy a distinct physicochemical space, with reduced aqueous solubility (<1 mg/L) compared to non-fluorinated analogues.

Toxicological and Environmental Profiles

- Regulatory Status : Compounds like EINECS 91081-09-3 are regulated under REACH Annex XIV for persistent organic pollutant (POP) characteristics.

Research Findings and Data Trends

Predictive Modeling

Machine learning models (e.g., RASAR) utilize structural similarities between EINECS compounds and REACH Annex VI substances to predict toxicity. For example, 1,387 labeled REACH chemicals can extrapolate data to 33,000 EINECS entries, including 282-802-2 analogues, with >85% accuracy in acute toxicity classification.

Industrial Relevance

- Surfactant Efficiency: Fluorinated quaternary ammonium salts outperform non-fluorinated counterparts in reducing surface tension (<20 mN/m at 0.1% concentration).

- Environmental Persistence : Perfluoroalkyl chains in this compound analogues show half-lives >5 years in soil, necessitating strict disposal protocols.

Q & A

Q. How can researchers accurately identify Einecs 282-802-2 and ensure sample purity for experimental use?

To confirm the identity and purity of this compound, utilize analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). Cross-validate results with certified reference standards and published spectral data. For novel syntheses, provide detailed characterization (e.g., melting point, elemental analysis) and compare with literature values. Ensure purity through techniques like gas chromatography (GC) or thin-layer chromatography (TLC) .

Q. What systematic approaches are recommended for conducting a literature review on this compound?

Begin with structured searches in databases like SciFinder, PubMed, or Reaxys, using precise keywords (e.g., "this compound synthesis," "physicochemical properties"). Filter results to prioritize peer-reviewed journals and primary sources. Critically assess methodologies in retrieved studies for reproducibility and bias. Use citation-tracking tools to identify seminal works and recent advancements. Organize findings thematically (e.g., synthesis routes, applications) while distinguishing primary from secondary sources .

Q. What experimental design principles should guide studies involving this compound?

Incorporate controls (positive/negative) to validate assay specificity. For quantitative studies, perform power analysis to determine sample size and minimize Type I/II errors. Document variables such as temperature, solvent purity, and reaction time rigorously. Use standardized protocols for data collection (e.g., triplicate measurements) and statistical validation (e.g., t-tests, ANOVA). Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s reactivity or properties?

First, conduct a meta-analysis of conflicting studies to identify methodological disparities (e.g., instrument calibration, sample preparation). Replicate critical experiments under controlled conditions, varying one parameter at a time (e.g., pH, catalyst loading). Apply advanced statistical tools like multivariate regression or Bayesian inference to isolate confounding factors. Collaborate with independent labs for cross-validation and publish null/negative results to reduce publication bias .

Q. What strategies are effective for optimizing the synthesis of this compound with improved yield or scalability?

Employ design of experiments (DoE) frameworks to evaluate reaction parameters (e.g., stoichiometry, solvent polarity). Use response surface methodology (RSM) for multi-variable optimization. Mechanistic studies (e.g., kinetic profiling, in-situ spectroscopy) can identify rate-limiting steps. Consider green chemistry principles (e.g., solvent-free reactions, catalytic systems) to enhance sustainability. Validate scalability through pilot-scale trials and stability testing under varying storage conditions .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions?

Apply density functional theory (DFT) to predict electronic properties or reaction pathways. Molecular dynamics (MD) simulations can elucidate solvation effects or binding affinities in biological systems. Validate models with experimental data (e.g., X-ray crystallography, thermodynamic measurements). Use cheminformatics tools (e.g., QSAR) to correlate structural features with observed activity. Open-source platforms like Gaussian or GROMACS are recommended for reproducibility .

Methodological Frameworks

- Hypothesis formulation : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data analysis : Integrate error analysis (e.g., propagation of uncertainty) and statistical software (e.g., R, Python) for robust interpretation .

- Ethical compliance : Ensure alignment with institutional review boards (IRBs) for studies involving human/animal subjects, emphasizing data anonymization and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.